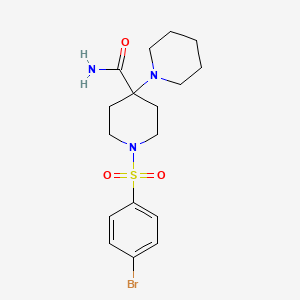

1-(4-Bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

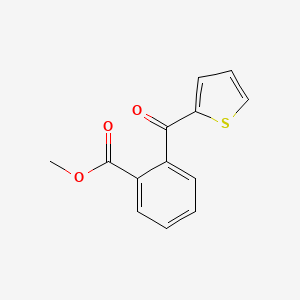

The molecular structure of this compound is characterized by its empirical formula C11H12BrNO3S . It has a molecular weight of 318.19 . The SMILES string representation of the molecule is Brc1ccc (cc1)S (=O) (=O)N2CCC (=O)CC2 .Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 449.2±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . Its molar refractivity is 68.4±0.4 cm3, and it has 4 H bond acceptors and 2 freely rotating bonds . The compound’s polar surface area is 63 Å2, and its molar volume is 197.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Microwave-Assisted Synthesis of Sulfonyl Hydrazones : The compound's synthesis involved creating sulfonyl hydrazones with piperidine derivatives, indicating its importance in medicinal chemistry. It showed significant antioxidant capacity and anticholinesterase activity, with certain derivatives exhibiting strong activities in various assays (Karaman et al., 2016).

Anticancer Agent Synthesis : The compound was used to synthesize propanamide derivatives with oxadiazole, which were then evaluated as potential anticancer agents. Certain derivatives demonstrated promising anticancer properties, suggesting the compound's relevance in cancer research (Rehman et al., 2018).

Antibacterial Evaluation : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity. The study revealed that these derivatives exhibit significant antibacterial properties, highlighting its potential in antimicrobial research (Aziz‐ur‐Rehman et al., 2017).

Enzyme Inhibition and Molecular Docking

Enzyme Inhibition Studies : Piperidine derivatives of the compound were synthesized and evaluated for anti-acetylcholinesterase activity. Some derivatives showed high potency as inhibitors, suggesting the compound's application in studies related to neurological disorders like Alzheimer's disease (Sugimoto et al., 1990).

Molecular Docking and Biological Evaluation : Piperidinyl-containing oxadiazoles derived from the compound were studied for their interaction with butyrylcholinesterase enzyme through molecular docking. This demonstrated the compound's utility in understanding ligand-enzyme interactions in biological systems (Khalid et al., 2016).

Novel Applications and Synthesis Methods

Development of CB1 Cannabinoid Receptor Radioligands : The compound was used in the synthesis of radioligands for PET imaging of CB1 cannabinoid receptors, showcasing its application in neuroimaging and the study of neurological pathways (Katoch-Rouse et al., 2003).

Synthesis of α-Aminophosphonates : Piperidinyl-containing α-aminophosphonates were synthesized using the compound, with some displaying insecticidal activities. This highlights its role in agricultural chemistry and pest control research (Jiang et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BrN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPBBZJUEIZJPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

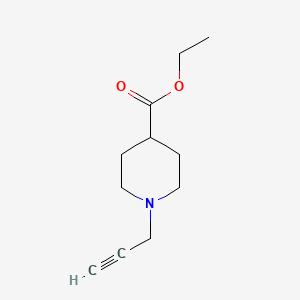

C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-Oxo-5-(3-phenyl-allylidene)-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B2360135.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate](/img/structure/B2360141.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone](/img/structure/B2360146.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2360148.png)

![N-[(2,4,6-triphenylphenyl)carbamothioyl]benzamide](/img/structure/B2360150.png)